molecular formula C8H11NO2 B1595875 2-(Pyridin-2-yl)propane-1,3-diol CAS No. 49745-42-8

2-(Pyridin-2-yl)propane-1,3-diol

Cat. No.: B1595875
CAS No.: 49745-42-8
M. Wt: 153.18 g/mol
InChI Key: JGXRFQKRGPKWPP-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)propane-1,3-diol is an organic compound with the molecular formula C8H11NO2 It is characterized by a pyridine ring attached to a propane-1,3-diol backbone

Biochemical Analysis

Biochemical Properties

2-(Pyridin-2-yl)propane-1,3-diol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily based on the compound’s ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species. Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of key signaling molecules, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), this compound can alter gene expression patterns and cellular metabolism . This compound has also been reported to affect the proliferation and apoptosis of various cell types, including cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For instance, it has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation states and downstream signaling events . Additionally, this compound can influence gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to exert protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and the levels of key metabolites . The compound’s interaction with cofactors, such as nicotinamide adenine dinucleotide (NADH), also plays a role in its metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its affinity for different cellular compartments, leading to its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular processes . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)propane-1,3-diol typically involves the reaction of 2-picoline (2-methylpyridine) with formaldehyde under specific conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to the final product through further chemical reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)propane-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine alcohols .

Scientific Research Applications

2-(Pyridin-2-yl)propane-1,3-diol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridyl)propan-1,3-diol
  • 2-(2-Pyridinyl)-1,3-propanediol
  • 2-(1,3-Dihydroxy-prop-2-yl)-pyridin

Uniqueness

2-(Pyridin-2-yl)propane-1,3-diol is unique due to its specific structural arrangement, which imparts distinct chemical properties.

Properties

IUPAC Name

2-pyridin-2-ylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-5-7(6-11)8-3-1-2-4-9-8/h1-4,7,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXRFQKRGPKWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198010
Record name 2-(2-Pyridyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49745-42-8
Record name 2-(2-Pyridinyl)-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49745-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Pyridyl)propane-1,3-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049745428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Pyridyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-pyridyl)propane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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